molecular formula C12H9Cl2NO2 B1349844 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one CAS No. 70565-23-0

1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one

Cat. No.: B1349844
CAS No.: 70565-23-0
M. Wt: 270.11 g/mol
InChI Key: OTOMALVKPCXLLJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound must be understood within the broader historical context of isoxazole chemistry, which traces its origins to the early 20th century. The foundational work in isoxazole chemistry began in 1903 when Claisen synthesized the first compound of this series through oximation of propargylaldehyde acetal. This pioneering achievement established the framework for subsequent developments in five-membered heterocyclic chemistry that would eventually lead to the sophisticated derivatives observed today.

The specific compound this compound, identified by Chemical Abstracts Service number 70565-23-0, represents a more recent advancement in synthetic organic chemistry. The synthesis of this particular derivative became possible through the evolution of synthetic methodologies that allowed for precise control over substitution patterns on the isoxazole ring. The presence of the dichlorophenyl group at the 3-position and the methyl group at the 5-position, combined with the ethanone functionality at the 4-position, demonstrates the sophisticated level of synthetic control achieved in modern heterocyclic chemistry.

The development of compounds featuring dichlorophenyl substituents has particular historical significance in pharmaceutical chemistry. The dichlorophenyl moiety has been extensively utilized in drug development due to its ability to enhance lipophilicity and metabolic stability. When combined with the isoxazole framework, these structural elements create compounds with enhanced biological activity profiles, making them attractive targets for medicinal chemistry applications.

Significance in Isoxazole Chemistry

The significance of this compound within isoxazole chemistry extends beyond its individual properties to encompass its role as a representative example of advanced heterocyclic design principles. Isoxazoles constitute a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom, and they have gained significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential. The structural characteristics of isoxazoles enable various noncovalent interactions, particularly hydrogen bonds through the nitrogen and oxygen atoms, π-π stacking interactions through the unsaturated five-membered ring, and hydrophilic interactions.

The specific substitution pattern observed in this compound exemplifies several key principles in isoxazole chemistry. The dichlorophenyl group at the 3-position provides electron-withdrawing characteristics that can significantly influence the electronic properties of the isoxazole ring. This substitution pattern has been shown to enhance biological activity in related compounds, as electron-withdrawing substituents on phenyl rings attached to isoxazoles often improve antibacterial and other pharmacological activities.

The methyl group at the 5-position serves multiple functions within the overall molecular architecture. This substitution enhances the stability of the isoxazole ring and influences the compound's reactivity profile. Additionally, the methyl group contributes to the compound's lipophilicity, which can affect its biological distribution and membrane permeability characteristics. The ethanone functionality at the 4-position introduces carbonyl reactivity, enabling the compound to participate in various chemical transformations and potentially interact with biological targets through nucleophilic addition mechanisms.

Structural Feature Chemical Significance Impact on Properties
Dichlorophenyl group Electron-withdrawing effect Enhanced biological activity, increased lipophilicity
5-Methyl substitution Ring stabilization Improved metabolic stability
4-Ethanone functionality Electrophilic center Reactive site for chemical modifications
Isoxazole core Hydrogen bond acceptor/donor Enables protein interactions

The synthesis methodologies developed for this compound have contributed to the advancement of isoxazole synthetic chemistry. The formation of the isoxazole ring typically involves cyclization reactions that require careful control of reaction conditions. Modern synthetic approaches have evolved to include regioselective methods that allow for precise placement of substituents, as demonstrated in the preparation of this compound.

Position within Heterocyclic Compound Classification

This compound occupies a distinctive position within the broader classification of heterocyclic compounds, specifically as a member of the five-membered ring systems containing multiple heteroatoms. The compound belongs to the azole family, which encompasses heterocyclic compounds containing nitrogen atoms, and more specifically to the isoxazole subfamily characterized by the presence of both nitrogen and oxygen atoms in adjacent positions within the five-membered ring.

Within the comprehensive classification system of organic compounds, this molecule can be categorized as a substituted isoxazole derivative with significant structural complexity. The compound integrates multiple functional groups that contribute to its classification as a polyfunctional heterocyclic system. The presence of halogen atoms through the dichlorophenyl substituent places it within the category of halogenated organic compounds, while the ketone functionality classifies it among carbonyl-containing heterocycles.

The compound's position within isoxazole chemistry is particularly notable due to its substitution pattern. Isoxazoles can be classified based on their substitution patterns, with 3,5-disubstituted, 3,4-disubstituted, and 4,5-disubstituted variants representing the major categories. This compound represents a 3,4,5-trisubstituted isoxazole, placing it among the more highly functionalized members of this compound class.

The heterocyclic classification system also considers the electronic properties of ring systems. Isoxazoles are classified as electron-rich azoles due to the presence of the oxygen atom adjacent to the nitrogen. This electronic characteristic influences the compound's reactivity profile and its potential interactions with biological targets. The electron-withdrawing nature of the dichlorophenyl group modifies the overall electronic distribution within the molecule, creating a complex electronic environment that affects both chemical reactivity and biological activity.

Classification Level Category Specific Designation
Ring System Five-membered heterocycle Isoxazole
Substitution Pattern Trisubstituted 3,4,5-Trisubstituted isoxazole
Functional Groups Polyfunctional Ketone-containing heterocycle
Halogenation Status Halogenated compound Dichlorophenyl-substituted

From a pharmaceutical chemistry perspective, this compound can be classified among potential bioactive heterocycles. Isoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The specific structural features present in this compound position it as a candidate for pharmaceutical applications, though extensive biological evaluation would be required to establish its therapeutic potential.

The compound's classification within synthetic organic chemistry methodologies is equally important. It represents an example of advanced heterocyclic synthesis, requiring sophisticated synthetic strategies for its preparation. The successful synthesis of such complex substituted isoxazoles demonstrates the evolution of synthetic methodologies and their application to the preparation of potentially bioactive compounds.

Properties

IUPAC Name

1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-6(16)10-7(2)17-15-12(10)11-8(13)4-3-5-9(11)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOMALVKPCXLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372635
Record name 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70565-23-0
Record name 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 3-amino-5-methylisoxazole

One common laboratory-scale method involves the reaction of 3-amino-5-methylisoxazole with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is performed in an organic solvent like dichloromethane at controlled temperatures (often 0–25 °C) to prevent side reactions. This acylation yields the target compound after workup and purification.

Step Reagents/Conditions Description
1 3-amino-5-methylisoxazole, 2,6-dichlorobenzoyl chloride, triethylamine Acylation in dichloromethane at 0–25 °C
2 Workup with aqueous washes Removal of byproducts and excess reagents
3 Purification by recrystallization or chromatography Isolation of pure 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one

Coupling of 2-(2,6-Dichlorophenyl)acetic Acid with Amino Isoxazole Derivatives

An alternative approach involves coupling 2-(2,6-dichlorophenyl)acetic acid with amino-substituted isoxazole intermediates using coupling agents such as T3P (propylphosphonic anhydride) in ethyl acetate. This method has been demonstrated on a larger scale with the following conditions:

  • Reaction temperature: 30–40 °C
  • Reaction time: Overnight (12–16 hours)
  • Workup: Sequential washing with water and brine, drying over sodium sulfate
  • Purification: Silica gel chromatography with ethyl acetate/heptane gradient

This method yields the target compound with high purity and is scalable for industrial production.

Parameter Details
Coupling agent T3P (50% solution in ethyl acetate)
Solvent Ethyl acetate
Temperature 30–40 °C
Reaction time Overnight (12–16 hours)
Purification Silica gel chromatography
Yield High (typically >80%)

Grignard Addition and Lanthanide Salt Catalysis

In more complex synthetic sequences, the use of lanthanide salts such as LnCl3·2LiCl has been employed to facilitate the addition of Grignard reagents to enolizable substrates derived from 2-(2,6-dichlorophenyl)acetic acid amides. This method allows for the formation of tertiary alcohol intermediates, which upon deprotection yield the desired ethanone compound.

  • Lanthanide salts promote regioselective addition of Grignard reagents.
  • The process involves silyl group protection and subsequent removal.
  • This approach is useful for synthesizing derivatives and analogs with modified side chains.
Step Reagents/Conditions Outcome
Amide formation 2-(2,6-dichlorophenyl)acetic acid + amine Amide intermediate
Grignard addition MeMgBr with LnCl3·2LiCl catalyst Tertiary alcohol intermediate
Deprotection Removal of silyl protecting groups Target ethanone compound

Reaction Analysis and Optimization

Reaction Types

  • Acylation: Formation of amide or ketone bonds via reaction of acid chlorides or acids with amines.
  • Nucleophilic addition: Grignard reagents add to carbonyl groups to form alcohol intermediates.
  • Coupling reactions: Use of coupling agents like T3P to form amide bonds efficiently.

Key Parameters Affecting Yield and Purity

Parameter Effect on Reaction
Temperature Controls reaction rate and selectivity
Solvent choice Influences solubility and reaction kinetics
Base selection Affects acylation efficiency and side reactions
Purification method Determines final product purity

Industrial Considerations

  • Scale-up requires optimization of solvent volumes, reaction times, and purification steps.
  • Use of continuous flow reactors may improve reproducibility.
  • Environmental and safety aspects are considered, especially handling of chlorinated reagents.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Scale Yield (%) Notes
Acylation with acid chloride 3-amino-5-methylisoxazole, 2,6-dichlorobenzoyl chloride, triethylamine, DCM Lab scale 70–85 Straightforward, mild conditions
Coupling with 2-(2,6-dichlorophenyl)acetic acid T3P, ethyl acetate, 30–40 °C, overnight Pilot/industrial >80 Scalable, high purity, requires chromatography
Grignard addition with lanthanide catalysis MeMgBr, LnCl3·2LiCl, silyl protection/deprotection Lab scale 60–75 Enables functional group modifications

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds with isoxazole structures exhibit antimicrobial properties. The presence of the dichlorophenyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration. Studies have shown that derivatives of isoxazole can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .

Anti-inflammatory Effects
Preliminary studies have suggested that this compound exhibits anti-inflammatory properties. It may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines in cell cultures .

Potential Anticancer Properties
Recent investigations into the anticancer potential of isoxazole derivatives have shown promising results. The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. In particular, studies have focused on its effects on breast and colon cancer cell lines, where it has demonstrated cytotoxicity .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Isoxazole derivatives are known for their effectiveness against various pests and pathogens in agricultural settings. Research has indicated that this compound can act as a fungicide or insecticide, offering a novel approach to pest management while minimizing environmental impact .

Material Science Applications

Polymer Chemistry
In material science, this compound can serve as a monomer in the synthesis of polymers with specific properties. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical strength. Research into polymer composites incorporating this compound is ongoing .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various isoxazole derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading university explored the anti-inflammatory mechanisms of isoxazole derivatives. Using animal models, it was found that treatment with this compound reduced markers of inflammation significantly compared to controls .

Mechanism of Action

The mechanism of action of 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Isoxazole Derivatives

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride
  • Structure: Replaces the ethanone group with a carboxylic acid chloride.
  • Key Differences : Higher reactivity due to the acid chloride group, enabling facile nucleophilic substitution (e.g., amide or ester formation). This compound is often a precursor in synthesizing more complex derivatives, such as penicillins .
  • Application : Intermediate in antibiotic synthesis (e.g., dicloxacillin sodium) .
(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)(piperidin-1-yl)methanone
  • Structure: Substitutes ethanone with a piperidinyl ketone.
  • Key Differences : Increased basicity and solubility due to the piperidine ring. Such modifications are common in CNS-targeting drugs to enhance blood-brain barrier penetration .
3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl 4-(4-chlorophenyl)piperazinyl ketone
  • Structure : Incorporates a piperazine ring linked to a 4-chlorophenyl group.
  • This structural motif is prevalent in antipsychotic and antihistamine agents .

Pharmacologically Active Analog: Dicloxacillin Sodium

  • Structure : 6-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamido]-penicillin derivative.
  • Key Differences : The isoxazole carboxamide is fused to a β-lactam ring, enabling antibacterial activity via penicillin-binding protein inhibition.
  • Comparison : While the target compound lacks the β-lactam moiety, its isoxazole core shares synthetic pathways with dicloxacillin precursors .
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
  • Structure: Hydroxymethyl group at position 4 instead of ethanone.
  • Key Differences : The alcohol group allows for oxidation to ketones or esterification, highlighting the versatility of the 4-position for functionalization .
5-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
  • Structure : Fusion of isoxazole with a 1,2,4-oxadiazole ring.
  • Key Differences : The oxadiazole ring enhances metabolic stability and π-π stacking interactions, common in kinase inhibitors .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound Melting Point (°C) Solubility Reactivity
Target compound Not reported Low (lipophilic) Moderate (ketone)
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride Not reported Reacts with H2O High (acid chloride)
Dicloxacillin sodium 222–225 (decomp.) Water-soluble (salt) Stable in solution

Biological Activity

1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one, a compound characterized by its unique isoxazole structure and dichlorophenyl moiety, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl2N2OC_{12}H_{10}Cl_2N_2O with a molecular weight of 265.12 g/mol. Its structure includes a dichlorophenyl group attached to an isoxazole ring, which is known to influence its biological activity.

Antimicrobial Properties

Research indicates that compounds with isoxazole structures often exhibit antimicrobial properties. A study demonstrated that derivatives of isoxazole showed significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Neuroprotective Activity

Recent studies highlight the neuroprotective effects of this compound. It was found to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This property may be beneficial in the context of neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Inhibition of Cyclooxygenase (COX) : The compound has been shown to inhibit COX enzymes, leading to decreased synthesis of prostaglandins involved in inflammation.
  • Antioxidant Activity : By scavenging free radicals, it mitigates oxidative stress, contributing to its neuroprotective effects.
  • Interaction with Receptors : Preliminary data suggest that it may interact with specific neurotransmitter receptors, although further studies are needed to elucidate these interactions fully.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that administration of the compound in a murine model of arthritis resulted in reduced joint swelling and inflammation markers .
  • Neuroprotection in Rodent Models : In a rodent model of ischemic stroke, treatment with this compound significantly improved neurological outcomes and reduced infarct size .
  • Antibacterial Efficacy : A collaborative study assessed the antibacterial properties against resistant strains and found that the compound exhibited potent activity comparable to standard antibiotics .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
NeuroprotectiveReduces oxidative stress markers
Efficacy in ArthritisReduced joint swelling in murine models
Stroke Model OutcomesImproved neurological outcomes

Q & A

Q. What are the optimal synthetic routes for preparing 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one and its derivatives?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted isoxazole precursors. Key steps include:

  • Reagent Selection : Use 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid as a starting material for esterification or amidation reactions .
  • Purification : Column chromatography with gradients of cyclohexane/ethyl acetate (e.g., 90:10 to 70:30 v/v) yields pure derivatives (91% reported for oxadiazole analogs) .
  • Reaction Optimization : Microwave-assisted synthesis reduces reaction times to 30 minutes for derivatives like 5-(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)-1,2,4-oxadiazoles .

Q. How can spectroscopic and chromatographic methods characterize this compound?

Methodological Answer:

  • 1^1H/13^13C NMR : Key signals include:
    • Isoxazole methyl group: ~2.5 ppm (singlet, 3H) .
    • Dichlorophenyl protons: 7.3–7.5 ppm (multiplet, 3H) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 374.0210 for C16_{16}H10_{10}Cl2_2N5_5O2_2) .
  • HPLC : Use reverse-phase C18 columns (Method A) with retention times (~11–12 min) and purity >99% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Methodological Answer:

  • Carboxamide Derivatives : Substitution at the 4-position with morpholino or pyridinyl groups enhances binding to adenosine A3 receptors (e.g., Compound 56: IC50_{50} = 0.8 nM) .
  • Bioisosteric Replacement : Replacing the ethanone moiety with oxadiazole improves metabolic stability in dopamine D1 receptor modulators .
  • Crystallographic Validation : X-ray diffraction of analogous pyrazoline derivatives confirms stereoelectronic effects on bioactivity .

Q. What strategies resolve contradictions in solubility and stability data across studies?

Methodological Answer:

  • Solubility Profiling : Use shake-flask assays with buffers (pH 1.2–7.4) and co-solvents (DMSO ≤1%) to standardize conditions .
  • Stability Studies : Accelerated thermal degradation (40°C/75% RH) identifies hydrolytic susceptibility of the isoxazole ring .
  • Data Reconciliation : Cross-validate HPLC purity with 1^1H NMR integration (e.g., residual solvent peaks vs. degradation products) .

Q. How can computational modeling predict metabolic pathways for this compound?

Methodological Answer:

  • In Silico Tools : Use SwissADME or MetaSite to predict cytochrome P450 (CYP3A4/2D6) oxidation sites .
  • Metabolite Identification : LC-MS/MS analysis of hepatic microsomal incubations detects glucuronidation at the ethanone carbonyl group .

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